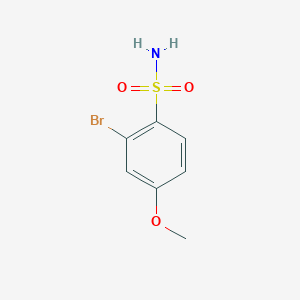

2-Bromo-4-methoxybenzenesulfonamide

Description

2-Bromo-4-methoxybenzenesulfonamide is a halogenated sulfonamide derivative characterized by a bromine atom at the 2-position and a methoxy group at the 4-position of the benzene ring. Sulfonamides are widely studied for their diverse applications, including medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and materials science (e.g., ligand design) . Synthesis of such compounds typically involves condensation reactions between sulfonyl chlorides and amines or amino acids, as seen in analogous derivatives .

Properties

IUPAC Name |

2-bromo-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXSJXZJPQACIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxybenzenesulfonamide typically involves the bromination of 4-methoxybenzenesulfonamide. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of 2-Bromo-4-methoxybenzenesulfonamide may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production cost.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-4-methoxybenzenesulfonamide with structurally related sulfonamides and brominated aromatic compounds, highlighting key differences in substituents, molecular properties, and applications.

Key Structural and Functional Insights:

Substituent Position and Electronic Effects :

- The 2-bromo-4-methoxy substitution pattern in the target compound contrasts with 4-bromo derivatives (e.g., ). Bromine at the ortho position may sterically hinder interactions or alter electronic properties compared to para-substituted analogues.

- The methoxy group (-OCH₃) is electron-donating, which could reduce sulfonamide acidity (pKa) compared to electron-withdrawing groups (e.g., -F in ) .

Biological Activity :

- Sulfonamides with phenylglycine or acetic acid moieties (–4) exhibit antibacterial properties, suggesting that the target compound’s sulfonamide group may confer similar bioactivity .

Synthetic Utility :

- Brominated sulfonyl chlorides (e.g., ) are critical intermediates for synthesizing sulfonamides. The target compound could serve as a precursor for further functionalization via nucleophilic substitution or cross-coupling reactions .

Crystallographic Studies :

- Related sulfonamides (e.g., –4) have been characterized using single-crystal X-ray diffraction, with refinement via SHELXL . This highlights the importance of structural analysis in understanding conformational preferences and intermolecular interactions .

Biological Activity

2-Bromo-4-methoxybenzenesulfonamide is an organic compound notable for its sulfonamide functional group, which is widely recognized for its biological activity and utility in medicinal chemistry. The molecular formula of this compound is CHBrNOS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. This article explores the biological activity of 2-Bromo-4-methoxybenzenesulfonamide, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to a benzenesulfonamide structure. The unique combination of substituents contributes to its reactivity and potential biological effects.

| Property | Description |

|---|---|

| Molecular Formula | CHBrNOS |

| Functional Groups | Sulfonamide (-SO₂NH₂), Methoxy (-OCH₃) |

| Physical State | Crystalline |

The mechanism of action for 2-Bromo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, disrupting various biochemical pathways. This inhibition can lead to desired therapeutic effects, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit significant antimicrobial properties. 2-Bromo-4-methoxybenzenesulfonamide has been studied for its ability to inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to that of other well-known sulfonamides.

Case Study: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, 2-Bromo-4-methoxybenzenesulfonamide demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

Anticancer Activity

The anticancer potential of 2-Bromo-4-methoxybenzenesulfonamide has also been explored. Studies have shown that it can induce cytotoxicity in several cancer cell lines.

Research Findings

- Cell Lines Tested : The compound was tested against leukemia (CCRF-CEM), melanoma (MDA-MB-435), and prostate cancer (PC-3) cell lines.

- Cytotoxicity Results : In vitro assays revealed that 2-Bromo-4-methoxybenzenesulfonamide exhibited significant cytotoxic effects with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) |

|---|---|

| CCRF-CEM (Leukemia) | 5.0 |

| MDA-MB-435 (Melanoma) | 6.5 |

| PC-3 (Prostate Cancer) | 7.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.